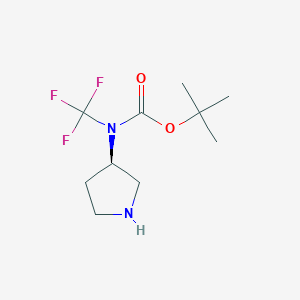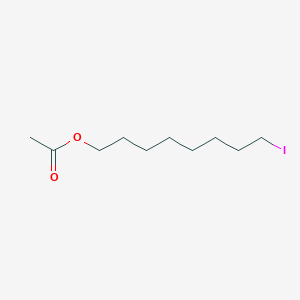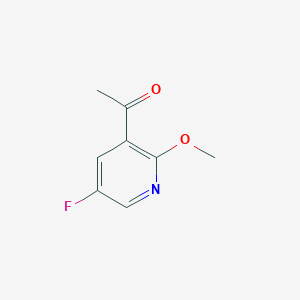
1-Butanamine, 4-(trimethoxysilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 4-(trimethoxysilyl)- is an organosilicon compound with the molecular formula C7H19NO3Si. It is a derivative of butanamine, where the butanamine moiety is functionalized with a trimethoxysilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanamine, 4-(trimethoxysilyl)- can be synthesized through the reaction of 4-aminobutanol with trimethoxysilane under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the Si-N bond. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the trimethoxysilyl group .
Industrial Production Methods
In industrial settings, the production of 1-Butanamine, 4-(trimethoxysilyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 4-(trimethoxysilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols and methanol.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 1-Butanamine, 4-(trimethoxysilyl)-.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Polysiloxanes and other siloxane-based materials.
Scientific Research Applications
1-Butanamine, 4-(trimethoxysilyl)- has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silica and other silicon-based materials.
Organic Synthesis: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a functionalizing agent for biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(trimethoxysilyl)- involves the interaction of the trimethoxysilyl group with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then react with other silanols or siloxanes to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine: A primary amine with similar reactivity but lacks the trimethoxysilyl group.
4-Aminobutanol: A precursor in the synthesis of 1-Butanamine, 4-(trimethoxysilyl)-.
Trimethoxysilane: A silane compound used in the functionalization of various organic molecules
Uniqueness
1-Butanamine, 4-(trimethoxysilyl)- is unique due to the presence of both an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
15005-59-1 |
|---|---|
Molecular Formula |
C7H19NO3Si |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-8H2,1-3H3 |
InChI Key |
RBVMDQYCJXEJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)





![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)

